3-Methoxybenzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

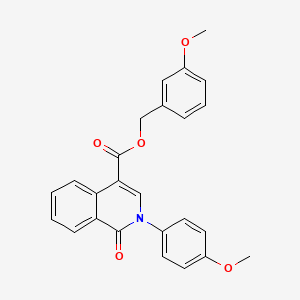

The compound 3-Methoxybenzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (hereafter referred to by its full systematic name) is a dihydroisoquinoline derivative characterized by two methoxy-substituted aryl groups and an ester functional group. Its structure combines a 1,2-dihydroisoquinoline core with a 3-methoxybenzyl ester at position 4 and a 4-methoxyphenyl substituent at position 2.

Properties

IUPAC Name |

(3-methoxyphenyl)methyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c1-29-19-12-10-18(11-13-19)26-15-23(21-8-3-4-9-22(21)24(26)27)25(28)31-16-17-6-5-7-20(14-17)30-2/h3-15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYFLEXSDXPIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxybenzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₉H₁₈N₂O₄

- Molecular Weight : 342.36 g/mol

- Structural Features :

- Isoquinoline core

- Methoxy substituents enhancing lipophilicity and potentially modulating biological activity

Inhibitory Activity Against PARP Enzymes

Recent studies have highlighted the inhibitory effects of compounds similar to this compound on poly(ADP-ribose) polymerases (PARP1 and PARP2). In vitro assays demonstrated that certain derivatives exhibited significant inhibition, with some achieving over 80% inhibition at a concentration of 1 µM. Notably, one derivative showed an IC₅₀ value of 156 nM against PARP1, indicating strong potential for targeting cancer cells that rely on PARP for DNA repair mechanisms .

Table 1: Inhibitory Activity of Related Compounds Against PARP Enzymes

| Compound | PARP1 Inhibition (%) | IC₅₀ (nM) |

|---|---|---|

| 3-Methoxybenzyl derivative | 85.2 | 156 |

| Olaparib (reference) | >90 | 50 |

Antioxidant Activity

The antioxidant potential of related compounds has been assessed using the DPPH radical scavenging method. Some derivatives demonstrated antioxidant activity significantly higher than that of ascorbic acid, suggesting that structural modifications can enhance radical-scavenging capabilities. The presence of methoxy groups is thought to play a crucial role in this activity by stabilizing free radicals .

Anticancer Activity

The anticancer properties of these compounds were evaluated against various cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The results indicated that certain derivatives exhibited cytotoxic effects, with higher potency observed in glioblastoma cells compared to breast cancer cells. This differential activity underscores the importance of further exploring structure-activity relationships to optimize therapeutic efficacy .

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study examining the effects of several isoquinoline derivatives on U-87 cells, it was found that treatment with a specific derivative led to a significant reduction in cell viability after 48 hours. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and altered expression of pro-apoptotic and anti-apoptotic proteins.

Case Study 2: Enzyme Inhibition Profile

A comparative analysis was performed on various isoquinoline derivatives to assess their inhibitory profiles against PARP enzymes. The study revealed that modifications at the benzyl position significantly influenced inhibitory potency. The most effective compounds were further analyzed for their selectivity towards PARP1 versus PARP2, which is critical for minimizing off-target effects in therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of isoquinoline compounds exhibit potent anticancer activities. The structure of 3-Methoxybenzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate suggests potential efficacy against various cancer cell lines. Studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Neuroprotective Effects

Isoquinoline derivatives are also being investigated for their neuroprotective properties. The compound may provide protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. Preliminary studies suggest that these compounds can enhance neuronal survival and function, making them candidates for further research in neuropharmacology .

Organic Synthesis

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions. Researchers have utilized this compound to synthesize novel benzyl derivatives and other isoquinoline-based structures, expanding the library of bioactive compounds available for drug discovery .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related dihydroisoquinoline and quinoline derivatives from the evidence (Table 1):

Key Observations:

- Functional Groups: The target compound’s ester group contrasts with the carboxylic acid in compounds 8b and 8c , likely altering solubility and reactivity. Esters are generally more lipophilic than carboxylic acids, which may influence bioavailability.

- Substituent Effects: The 4-methoxyphenyl group is a common feature in all listed compounds, suggesting its role in stabilizing π-π interactions or modulating electronic properties.

- Ring Saturation: The dihydroisoquinoline core in the target compound differs from the tetrahydroisoquinoline rings in 8b and 8c, which may affect conformational flexibility and biological target engagement .

Physicochemical and Spectral Data

- Melting Points: The target compound’s melting point is unreported, but 4k (223–225°C) and 8b (102.4–105.3°C) suggest that halogenation and ring saturation significantly influence thermal stability .

- Spectroscopy: NMR data for 8b (e.g., ¹H NMR: δ 3.76 ppm for OCH₃) indicate characteristic methoxy proton shifts, which would align with the target compound’s structure .

Q & A

Q. What synthetic strategies are recommended for preparing 3-Methoxybenzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate?

The synthesis of structurally similar isoquinoline derivatives often involves palladium-catalyzed cross-coupling reactions. For example, methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate was synthesized using PdCl₂(PPh₃)₂ and PCy₃ in DMF with 2 M K₂CO₃, followed by purification via column chromatography . Adapting this method, researchers could employ Suzuki-Miyaura couplings for aryl group introduction or esterification reactions to install the methoxybenzyl carboxylate moiety. Key steps include optimizing reaction time, temperature, and catalyst loading to maximize yield while minimizing side products.

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, analogous quinoline derivatives (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid) require standard precautions:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers at room temperature, away from ignition sources .

Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for persistent irritation.

Advanced Research Questions

Q. How can crystallographic tools like SHELX and ORTEP aid in resolving the compound’s three-dimensional structure?

SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For this compound:

- Data Collection : High-resolution X-ray diffraction data (e.g., 0.8 Å) ensures precise atomic positioning.

- Refinement : SHELXL refines parameters (atomic coordinates, displacement factors) using least-squares minimization, accounting for twinning or disorder .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty and validate hydrogen bonding or π-π stacking interactions .

For example, methyl 4-hydroxy-2-methoxycarbonyl-methyl-1,1-dioxo-1,2-dihydro-1λ⁶,2-benzothiazine-3-carboxylate was analyzed using similar workflows .

Q. What methodologies quantify ring puckering in the dihydroisoquinoline moiety?

Cremer and Pople’s puckering coordinates generalize ring deformation analysis. For the six-membered dihydroisoquinoline ring:

- Calculate deviations from the mean plane using Cartesian coordinates (e.g., from X-ray data).

- Compute puckering amplitude (Q) and phase angles (θ, φ) to classify chair, boat, or twist-boat conformations .

This approach was applied to cyclopentane derivatives, where pseudorotation pathways were mapped using torsion angles and amplitude-phase relationships .

Q. How can researchers reconcile contradictions in stability data under varying pH conditions?

Contradictory stability results may arise from:

- Experimental Design : Differences in buffer systems (e.g., phosphate vs. citrate) or ionic strength.

- Analytical Methods : HPLC vs. UV-Vis spectroscopy may detect degradation products with varying sensitivity.

To resolve discrepancies:

Conduct accelerated stability studies (e.g., 40°C/75% RH) with controlled pH.

Use LC-MS to identify degradation pathways (e.g., hydrolysis of the ester group).

Apply multivariate analysis (e.g., PCA) to isolate critical factors (pH, temperature) influencing stability .

This aligns with studies on benzothiadiazine derivatives, where hydrolysis mechanisms were elucidated via pH-rate profiling .

Q. What strategies optimize pharmacological activity while minimizing off-target effects?

- Structure-Activity Relationship (SAR) : Modify substituents on the methoxyphenyl or dihydroisoquinoline groups. For example, 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline showed enhanced activity via halogen substitution .

- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases).

- Selectivity Screening : Test against related enzymes (e.g., CYP450 isoforms) to assess cross-reactivity.

Data Analysis and Interpretation

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Contradictions may stem from:

- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrates) exhibit distinct solubilities.

- Solvent Purity : Trace water in DMSO or ethanol alters solubility measurements.

Resolution steps:

Characterize solid-state forms via PXRD and DSC.

Use Karl Fischer titration to quantify solvent moisture.

Apply Hansen solubility parameters to predict solvent compatibility .

Q. What statistical approaches validate reproducibility in synthetic yield optimization?

- Design of Experiments (DoE) : Use Box-Behnken or central composite designs to model interactions between variables (catalyst loading, temperature).

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 1.5 mol% Pd catalyst, 80°C) that maximize yield while minimizing variance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.